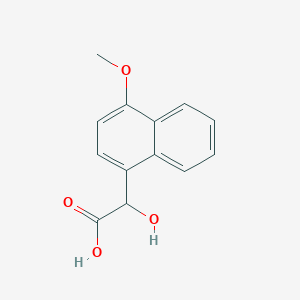

2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid

説明

特性

分子式 |

C13H12O4 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC名 |

2-hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C13H12O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12,14H,1H3,(H,15,16) |

InChIキー |

PSUIUSGFUHPCTN-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C2=CC=CC=C21)C(C(=O)O)O |

製品の起源 |

United States |

準備方法

Starting Material Preparation and Functionalization

Preparation of 4-Methoxy-1-naphthaldehyde or 4-Methoxy-1-naphthyl derivatives : This is often achieved by selective substitution on naphthalene rings using electrophilic aromatic substitution or via methoxylation of hydroxy-naphthyl precursors.

Oxidation to 2-acetylnaphthalene derivatives : For example, 2-acetylnaphthalene can be prepared by oxidation of tetralin or related intermediates using chromium trioxide in glacial acetic acid or sulfuric acid, providing a key ketone intermediate.

Formation of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid

Hydroxyacetic acid side chain introduction : The ketone intermediate (such as 2-acetylnaphthalene) is converted into the corresponding 2-hydroxy-2-(4-methoxy-1-naphthyl)acetic acid derivative by nucleophilic addition of cyanide or other nucleophiles followed by hydrolysis, or by direct hydroxylation and carboxylation methods.

Use of cyanohydrin intermediates : Refluxing 2-formylnaphthalene with hydroxylamine hydrochloride and sodium acetate in ethanol can yield cyano derivatives, which upon further hydrolysis and oxidation furnish the hydroxyacetic acid moiety.

Esterification and Hydrolysis Steps

Ester derivatives preparation : The acid can be converted to esters by reaction with alcohols (methanol, ethanol, etc.) in the presence of acid catalysts such as boron trifluoride or p-toluenesulfonic acid, or by reaction with diazoalkanes like diazomethane.

Hydrolysis of esters : The esters are hydrolyzed under basic conditions (e.g., aqueous methanolic sodium hydroxide) to yield the free acid.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyanide formation | Hydroxylamine hydrochloride, sodium acetate, ethanol reflux | Generates cyano intermediates from aldehydes |

| Oxidation | Chromium trioxide, glacial acetic acid or 8N sulfuric acid | Converts tetralone to 2-acetylnaphthalene |

| Esterification | Alcohol (MeOH, EtOH), acid catalyst (BF3, p-TsOH) | Produces esters from acids or acid chlorides |

| Hydrolysis | Aqueous methanolic 5% NaOH | Converts esters back to acids |

| Amide formation | Thionyl chloride, amines | Converts acids to amides |

| Hydroxamic acid formation | Hydroxylamine hydrochloride, sodium methoxide, methanol | Converts esters to hydroxamic acids |

Summary Table of Preparation Methods

Research Findings and Considerations

The preparation of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid and its derivatives is well-established through classical organic synthetic routes involving oxidation, cyanide addition, esterification, and hydrolysis.

The choice of catalysts and solvents (e.g., boron trifluoride, methanol, ethanol) significantly affects reaction efficiency and yield.

Photochemical studies on related naphthyl ketone derivatives reveal potential rearrangements that could influence the stability of the compound under UV exposure.

The synthetic routes are versatile, allowing for the preparation of various derivatives such as esters, amides, and hydroxamic acids, which are valuable for further functionalization and application.

化学反応の分析

Types of Reactions

2-Hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-keto-2-(4-methoxynaphthalen-1-yl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(4-methoxynaphthalen-1-yl)ethanol.

Substitution: Formation of various substituted naphthalene derivatives.

科学的研究の応用

2-Hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

作用機序

The mechanism of action of 2-hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Research Findings and Data

Table 1: Key Physicochemical Comparisons

*Estimated based on structural analogs.

生物活性

2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid (often referred to as 2-Hydroxy-1-naphthylacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

The compound has the molecular formula and features a hydroxyl group and a methoxy group on a naphthalene ring, which may contribute to its biological activities. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of naphthalene-based compounds can inhibit cancer cell growth. For example, compounds similar to 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid have demonstrated antiproliferative effects on human colon carcinoma cell lines .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among naphthalene derivatives. These effects are often assessed through various in vitro assays .

- Analgesic Activity : Some studies have indicated that related compounds possess analgesic properties, suggesting that 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid may also contribute to pain relief mechanisms .

Anticancer Activity

A study investigating the effects of various naphthalene derivatives on colon cancer cells found that certain compounds exhibited significant cytotoxicity. The mechanism of action was linked to their ability to intercalate DNA, thereby disrupting cellular processes . The following table summarizes the cytotoxic effects observed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid | 15 | Human Colon Carcinoma (HCT116) |

| 1-Hydroxynaphthalene Derivative | 10 | Human Colon Carcinoma (HCT116) |

Anti-inflammatory Studies

Another aspect of research focused on the anti-inflammatory potential of naphthalene derivatives. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages .

The biological activity of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic acid is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Modulation of Inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-kB), a key regulator of inflammation.

- Interaction with Receptors : Some studies suggest that naphthalene derivatives may interact with adrenergic receptors, influencing pain and inflammation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic alkylation or hydroxylation of naphthyl precursors under anhydrous conditions. For example, adapt protocols from related naphthylacetic acid syntheses, such as using NaHCO3-saturated solutions for extraction and THF as a solvent for coupling reactions. Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of nucleophiles) and monitor reaction progress via TLC .

- Key Variables : Temperature (40–60°C), inert atmosphere (N2/Ar), and catalyst selection (e.g., TBAF for deprotection). Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts like unreacted naphthol derivatives .

Q. What safety protocols are essential for handling 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid in laboratory settings?

- Handling : Work in a fume hood with PPE (nitrile gloves, goggles, lab coat). Avoid skin/eye contact due to its irritant properties .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers (e.g., HNO3, KMnO4) .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid?

- Strategy : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states. For instance, ICReDD’s methodology combines computational modeling with experimental validation to reduce trial-and-error approaches .

- Case Study : Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize charged intermediates and reduce dimerization. Monitor via HPLC-MS for real-time analysis of byproduct formation .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

- Resolution : Cross-validate using multiple techniques:

- NMR : Compare chemical shifts with structurally analogous compounds (e.g., (R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, δ 7.2–7.8 ppm for aromatic protons) .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) functional groups .

- XRD : Resolve crystallographic data for absolute configuration verification, especially for stereoisomers .

Q. What analytical techniques are most effective for quantifying purity and stability in long-term studies?

- Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Calibrate against certified reference standards .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., 4-methoxy-1-naphthol) .

Q. What structural analogs of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid have been explored for structure-activity relationship (SAR) studies?

- Examples :

- (S)-α-Methoxy-2-naphthylacetic Acid : Modifies stereochemistry to study enantioselective binding .

- 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid : Replaces methoxy with hydroxyl to assess hydrogen bonding effects .

- SAR Insights : Methoxy groups enhance lipophilicity (logP ↑), while hydroxyl substitutions improve aqueous solubility but reduce metabolic stability .

Methodological Challenges and Solutions

Q. How can researchers improve the compound’s stability in aqueous buffers for biological assays?

- Approach : Formulate with cyclodextrin derivatives (e.g., β-cyclodextrin) to enhance solubility and prevent hydrolysis. Adjust buffer pH to 6.5–7.0 to minimize carboxylic acid deprotonation .

Q. What computational tools are available to model the compound’s interactions with enzymatic targets?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。